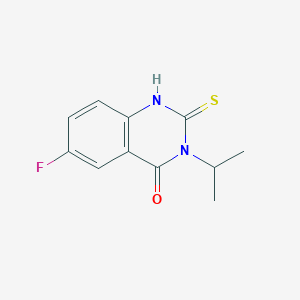
6-fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one" is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, they do discuss closely related fluorinated quinazolinones. These compounds are of interest due to their potential antibacterial properties and their intriguing molecular structures, which can be analyzed using various techniques such as crystallography and Raman spectroscopy .
Synthesis Analysis
The synthesis of fluorinated quinazolinones is a topic of interest in medicinal chemistry. Paper describes the synthesis of a 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one using the S-arylation method, which is noted for its simplicity and efficiency. Similarly, paper reports the synthesis of a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one through a sulfur arylation reaction. These methods could potentially be adapted for the synthesis of the compound , suggesting that the S-arylation method might be a viable pathway for its production.
Molecular Structure Analysis
The molecular structure of fluorinated quinazolinones has been determined using crystallography. Paper provides details on the crystal structure of a related compound, including its orthorhombic system and space group P212121. Paper describes a monoclinic system with space group P21/c for another derivative. These studies indicate that the molecular structure of the compound could also be elucidated using similar crystallographic techniques, which would provide insights into its three-dimensional conformation and potential interaction with biological targets.
Chemical Reactions Analysis
The reactivity of fluorinated quinazolinones includes nucleophilic substitution and alkylation reactions, as mentioned in paper . These reactions are crucial for modifying the quinazolinone core and introducing various substituents that can alter the compound's biological activity. The compound "6-fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one" may undergo similar reactions, which could be used to further diversify its structure and enhance its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated quinazolinones can be characterized using techniques such as Raman spectroscopy and Hirshfeld surface analysis. Papers and both utilize these methods to analyze the properties of their respective compounds. The empirical formulas, unit cell parameters, and electrostatic potential surfaces (ESP) derived from density functional theory (DFT) are provided, offering a comprehensive understanding of the compounds' properties. These analyses could be applied to the compound to determine its stability, solubility, and potential interactions with biological molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques : An efficient route for synthesizing novel quinazolinone derivatives involves sulfur arylation reactions. This process yields compounds with specific structural characteristics, useful for further biological evaluation and material science research (Geesi et al., 2020).
- Crystal Structure and Hirshfeld Surface Analysis : Detailed crystallographic analysis and Hirshfeld surface analysis are conducted to determine the precise structural parameters of synthesized quinazolinone derivatives. These analyses provide insight into the molecular interactions and electronic structure of the compounds, essential for understanding their chemical properties and potential applications (Geesi et al., 2020).
Antimicrobial and Antifungal Activities
- Antibacterial Evaluation : Novel quinazolinone derivatives have been evaluated for their antibacterial properties against various bacterial strains. These studies aim to identify potential antibacterial agents and understand the structure-activity relationship within quinazolinone compounds (Geesi et al., 2020).
- Antifungal Activity : Research on s-substituted 6-fluoro-quinazolinone derivatives has shown promising antifungal activities, offering insights into developing new antifungal therapies. The mechanisms underlying these effects include alterations in fungal cell membrane permeability and inhibition of spore germination, highlighting the potential of quinazolinone derivatives in treating fungal infections (Xu et al., 2007).
Antitumor and Antiviral Activities
- Antitumor Properties : Quinazolinone derivatives have been explored for their potential antitumor activities, with studies focusing on the synthesis of compounds that exhibit inhibitory effects against various cancer cell lines. These investigations contribute to the search for new cancer therapies (Zhang et al., 2019).
- Antiviral Activities : The antiviral potential of quinazolinone derivatives against respiratory and biodefense viruses has been evaluated. Compounds demonstrating significant inhibitory effects on virus replication offer promising leads for developing antiviral drugs (Selvam et al., 2007).
Eigenschaften
IUPAC Name |
6-fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c1-6(2)14-10(15)8-5-7(12)3-4-9(8)13-11(14)16/h3-6H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVFRIOQTCEYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)F)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

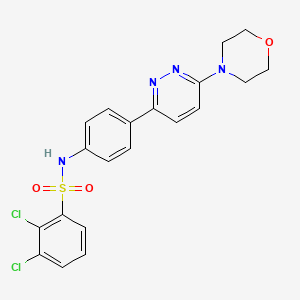
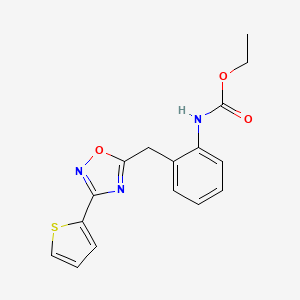
![diethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2565315.png)
![(Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2565316.png)
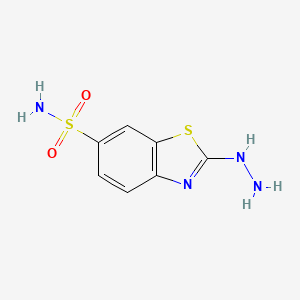
![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2565318.png)
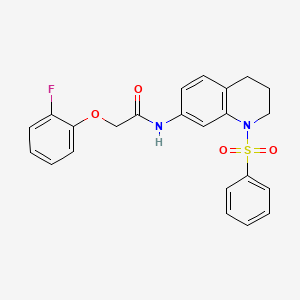
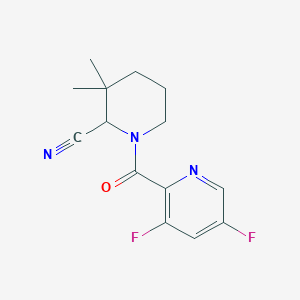

![2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2565324.png)
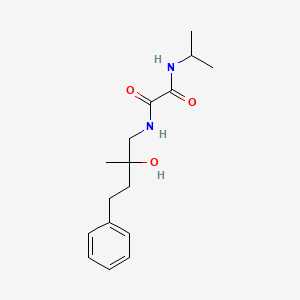
![2-amino-1-(3-methoxypropyl)-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2565326.png)
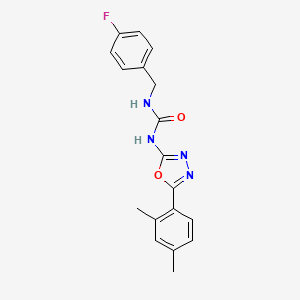
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2565329.png)